4-Amino-2,3-difluoro-5-nitrobenzonitrile
Description
4-Amino-2,3-difluoro-5-nitrobenzonitrile is a multifunctional aromatic compound characterized by a nitrile group (-CN), nitro (-NO₂) and amino (-NH₂) substituents, and two fluorine atoms at the 2- and 3-positions of the benzene ring. Its molecular formula is C₇H₃F₂N₃O₂, with a calculated molecular weight of 211.11 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and reduction reactions . For instance, nitro-to-amine reductions under SnCl₂·2H₂O catalysis (75°C, ethanol) are critical for generating bioactive diamine intermediates .
Properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N3O2/c8-5-3(2-10)1-4(12(13)14)7(11)6(5)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECUDXVENBPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731554 | |
| Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917980-12-2 | |
| Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917980-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,3-difluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2,3-difluorobenzonitrile followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. Safety measures are crucial during the synthesis due to the compound’s reactivity and potential hazards .
Chemical Reactions Analysis
4-Amino-2,3-difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Esterification and Sulfonation: The compound can participate in esterification and sulfonation reactions due to the presence of reactive functional groups.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
4-Amino-2,3-difluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has shown its potential in drug development, particularly in the development of antitumor agents.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Key Observations :
- Nitro Group Positioning: The 5-nitro substitution in the target compound may sterically hinder reactions compared to 4-nitro analogs like 2-Amino-4-nitrobenzonitrile .
- Fluorine vs. Methyl: Replacing fluorine with methyl (as in 4-Amino-2-fluoro-5-methylbenzonitrile) reduces polarity, impacting solubility and bioavailability .
Biological Activity
Overview
4-Amino-2,3-difluoro-5-nitrobenzonitrile is an organic compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This compound is characterized by its unique structure, which includes amino, nitro, and difluoro functional groups, contributing to its reactivity and potential therapeutic applications.
The molecular formula of this compound is C7H4F2N2O2. It exists as a colorless crystalline solid and is known for its chemical reactivity, which allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may disrupt key cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. The exact molecular pathways involved are still under investigation but may include interference with signaling pathways critical for cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves binding to bacterial enzymes or receptors, inhibiting their function and thereby preventing microbial growth.
Antitumor Activity
In cancer research, this compound has shown promise as an antitumor agent. Studies have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines. The compound's ability to induce cell death through apoptosis makes it a candidate for further development in cancer therapies .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
- Antitumor Research : In vitro studies on various cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was largely due to apoptosis .
Data Table: Biological Activity Summary
| Biological Activity | Target Organisms | MIC (µM) | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 8 | Significant growth inhibition |
| S. aureus | 10 | Effective against resistant strains | |
| Antitumor | Various cancer cell lines | 10 | Induces apoptosis in treated cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
